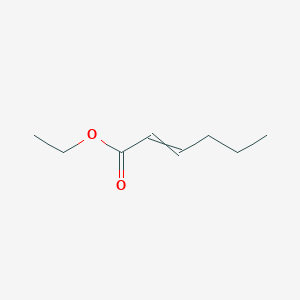

Ethyl hex-2-enoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H14O2 |

|---|---|

Molecular Weight |

142.2 g/mol |

IUPAC Name |

ethyl hex-2-enoate |

InChI |

InChI=1S/C8H14O2/c1-3-5-6-7-8(9)10-4-2/h6-7H,3-5H2,1-2H3 |

InChI Key |

SJRXWMQZUAOMRJ-UHFFFAOYSA-N |

SMILES |

CCCC=CC(=O)OCC |

Canonical SMILES |

CCCC=CC(=O)OCC |

Origin of Product |

United States |

Foundational & Exploratory

Ethyl trans-2-hexenoate odor profile and flavor threshold

An In-Depth Technical Guide to the Sensory Profile and Flavor Threshold of Ethyl trans-2-Hexenoate

Introduction: The Profile of a Potent Aroma Ester

Ethyl trans-2-hexenoate (CAS No. 27829-72-7, FEMA No. 3675) is an unsaturated short-chain fatty acid ethyl ester.[1][2] As a volatile organic compound, it plays a significant role in the characteristic aroma and flavor of various fruits and fermented beverages. It is found naturally in fruits such as soursop (Annona muricata) and papaya (Carica papaya) and is also known as a metabolite produced by yeast (Saccharomyces cerevisiae) during fermentation.[1] Its potent and distinct sensory profile makes it a valuable component for the flavor and fragrance industry, where it is used to impart specific fruity and green notes in a wide range of products, including beverages, candies, baked goods, and cosmetics.[][4] This guide provides a comprehensive technical overview of its physicochemical properties, detailed sensory characteristics, and the methodologies employed for its analysis and sensory threshold determination.

Physicochemical Properties

A foundational understanding of ethyl trans-2-hexenoate's physical and chemical properties is essential for its effective application and analysis. These properties govern its volatility, solubility, and interaction with different matrices, which in turn influence its release and perception as a flavor and aroma compound.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₄O₂ | [5] |

| Molecular Weight | 142.20 g/mol | [5][6] |

| Appearance | Clear, colorless liquid | [5][6] |

| CAS Number | 27829-72-7 | [5] |

| FEMA Number | 3675 | [5][7] |

| Density | 0.893 - 0.905 g/mL at 20-25°C | [5][6][8] |

| Boiling Point | 167 - 183 °C at 760 mm Hg | [1][8] |

| Flash Point | 54.44 - 56 °C | [5][8] |

| Refractive Index | 1.429 - 1.440 at 20°C | [1][5][6] |

| Solubility | Slightly soluble to practically insoluble in water; Soluble in alcohol and fats. | [1][5][6] |

Comprehensive Sensory Profile

Ethyl trans-2-hexenoate is characterized by a complex and multifaceted sensory profile, contributing desirable notes across the olfactory (odor) and gustatory (flavor) domains.

Olfactory Profile (Odor)

The aroma of ethyl trans-2-hexenoate is predominantly fruity and green, with significant complexity. Multiple expert evaluations describe the odor using a range of descriptors. It is consistently characterized by a pleasant, powerful fruity note, often compared to apple and pineapple, with distinct green and sweet undertones.[1][][5] More detailed descriptions introduce nuances of rum, juicy fruit, and tropical notes like papaya and quince.[5][7][8] A composite odor profile can be summarized as:

-

Primary Notes: Fruity (apple, pineapple), Green, Sweet.[][5]

-

Secondary Notes: Juicy, Rum-like, Tropical (papaya, quince).[7][8]

-

Tertiary/Nuance Notes: Pulpy, Winey, Orange, Vegetable.[1][7]

This complexity allows it to be used not just for a singular fruit note but to add a juicy, ripe, and slightly fermented complexity to a flavor composition.

Gustatory Profile (Flavor)

The taste of ethyl trans-2-hexenoate closely mirrors its aroma. The general taste is described as fruity, green, sweet, and juicy.[5] A more specific characterization has been established at a concentration of 10 parts per million (ppm), where it is described as having a fruity, green, and sweet taste with a distinct juicy, fruity undernote.[7] This profile makes it particularly effective in applications for tropical, grape, berry, and apple flavors, as well as in rum and other alcoholic beverage profiles.[8]

Understanding and Determining Sensory Thresholds

The Concept of Flavor Thresholds

In sensory science, a sensory threshold is the minimum concentration of a substance that can be detected by the human senses.[9] This concept is critical in food science and product development for understanding the impact of individual flavor compounds on a product's overall profile.[10] Two key types of thresholds are commonly determined:

-

Detection Threshold (or Absolute Threshold): The lowest concentration at which a stimulus can be detected, even if the specific taste or smell cannot be identified. For example, a panelist might detect that a water sample is different from a plain water control but cannot describe the taste.[10]

-

Recognition Threshold: The lowest concentration at which a stimulus can not only be detected but also identified and described. This value is typically higher than the detection threshold.[9]

These thresholds are not fixed values; they vary significantly among individuals due to genetic factors, age, and health, and are determined statistically using panels of trained sensory assessors.[10]

Reported Flavor Profile Data for Ethyl trans-2-Hexenoate

While a specific, universally recognized flavor threshold value for ethyl trans-2-hexenoate is not consistently cited across major databases, its flavor profile at a known concentration provides a crucial benchmark for formulation.

| Concentration | Matrix | Flavor Description | Source |

| 10 ppm | Not Specified | Fruity, green, and sweet with a juicy, fruity undernote. | [7] |

The absence of a standardized threshold value in the literature underscores the opportunity for further research to quantify the precise detection and recognition levels of this potent ester in various food and beverage matrices.

Methodologies for Sensory and Instrumental Analysis

A dual approach combining sensory evaluation and instrumental analysis is required for the comprehensive characterization of a flavor compound like ethyl trans-2-hexenoate.

Protocol for Sensory Threshold Determination (3-AFC Method)

The Three-Alternative Forced-Choice (3-AFC) method is a standard and robust protocol for determining sensory thresholds.[11] It minimizes guessing and provides statistically reliable data.

Objective: To determine the detection threshold of ethyl trans-2-hexenoate in a specific matrix (e.g., deodorized water).

Materials:

-

Ethyl trans-2-hexenoate (high purity standard)

-

Deodorized, purified water (or other specified matrix)

-

Graduated cylinders and precision pipettes

-

Glass tasting vessels with lids, coded with random three-digit numbers

-

Panel of 15-20 trained sensory assessors

Step-by-Step Protocol:

-

Stock Solution Preparation: Prepare a stock solution of ethyl trans-2-hexenoate at a concentration well above the expected threshold (e.g., 50 ppm) in the chosen matrix.

-

Serial Dilution: Perform a series of dilutions (e.g., 1:1 or 1:2 with water) to create a range of concentrations descending from the stock solution. The range should be wide enough to span from easily detectable to undetectable levels.

-

Triangle Test Presentation: For each concentration level, present three samples to each panelist: two are blanks (plain water) and one contains the diluted ethyl trans-2-hexenoate. The order is randomized for each panelist.

-

Panelist Evaluation: Instruct panelists to taste/smell the samples from left to right and identify the "odd" or "different" sample. Even if they are not sure, they must choose one.

-

Data Collection: Record the responses (correct or incorrect) for each panelist at each concentration level.

-

Statistical Analysis: The individual threshold is typically defined as the concentration at which a panelist achieves a score midway between chance (33.3% for 3-AFC) and 100% correct. The group threshold is then calculated by taking the geometric mean of the individual thresholds.

Protocol for Instrumental Quantification (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the separation, identification, and quantification of volatile compounds like ethyl trans-2-hexenoate in complex matrices.

Objective: To quantify the concentration of ethyl trans-2-hexenoate in a liquid sample (e.g., fruit juice).

Materials:

-

Gas Chromatograph with Mass Spectrometer detector

-

Solid-Phase Microextraction (SPME) device with appropriate fiber (e.g., DVB/CAR/PDMS)

-

Sample vials with septa

-

Internal standard (e.g., ethyl heptanoate, if not naturally present)

-

Ethyl trans-2-hexenoate analytical standard

Step-by-Step Protocol:

-

Sample Preparation: Place a known volume of the liquid sample (e.g., 5 mL) into a sample vial. Add a known concentration of the internal standard.

-

Volatile Extraction (HS-SPME): Seal the vial and place it in a heated agitator (e.g., 40°C for 20 minutes). Expose the SPME fiber to the headspace above the sample to adsorb the volatile compounds.

-

Desorption and Injection: Retract the fiber and immediately insert it into the hot GC inlet (e.g., 250°C). The heat desorbs the analytes from the fiber onto the GC column.

-

Chromatographic Separation: The analytes travel through the GC column (e.g., a DB-5ms or equivalent) with a carrier gas (Helium). The temperature of the GC oven is ramped on a set program (e.g., start at 40°C, ramp to 240°C) to separate compounds based on their boiling points and chemical properties.

-

Mass Spectrometry Detection: As compounds elute from the column, they enter the mass spectrometer. They are ionized (typically by electron ionization), and the resulting fragments are separated by their mass-to-charge ratio, creating a unique mass spectrum for each compound.[2]

-

Identification and Quantification: The ethyl trans-2-hexenoate peak is identified by its specific retention time and by matching its mass spectrum to a reference library (like NIST).[2] Quantification is achieved by comparing the peak area of the analyte to the peak area of the internal standard and referencing a previously generated calibration curve.

Applications in Industry

The distinct sensory profile of ethyl trans-2-hexenoate makes it a versatile ingredient in the flavor and fragrance industry. Its primary applications include:

-

Food and Beverages: It is widely used to enhance or impart fruity notes in products like candies, baked goods, soft drinks, and alcoholic beverages, especially those requiring tropical, apple, or rum-like characteristics.[][4]

-

Fragrances and Cosmetics: The pleasant fruity and sweet aroma is incorporated into perfumes, lotions, and other personal care products.[]

Conclusion

Ethyl trans-2-hexenoate is a high-impact aroma chemical with a well-defined, complex sensory profile characterized by fruity, green, and sweet notes. While its precise flavor threshold may vary by matrix and requires further specific research, its flavor characteristics at defined concentrations provide a solid basis for its application. The combination of rigorous sensory evaluation techniques, such as the 3-AFC method, and robust instrumental analysis via GC-MS allows researchers and product developers to fully understand, quantify, and leverage the unique properties of this compound to create compelling and consistent sensory experiences in a wide array of consumer products.

References

- Ventos. (n.d.). ETHYL TRANS-2-HEXENOATE.

- E-Cigarette Forum. (2014). TFA Flavor Breakdown.

- BOC Sciences. (n.d.). CAS 27829-72-7 ETHYL 2-HEXENOATE.

- Scite.ai. (n.d.). Determination of Flavor Threshold Levels and Sub‐Threshold, Additive, and Concentration Effects.

- FlavorActiV. (n.d.). Ethyl Hexanoate Flavour Standard for Sensory Training.

- RIFM. (2021). RIFM fragrance ingredient safety assessment, ethyl hexanoate, CAS Registry Number 123-66-0.

- The Good Scents Company. (n.d.). (E)-2-hexen-1-ol.

- HN Langyue Biotech Co., Ltd. (n.d.). China Customized Ethyl Trans-2-hexenoate Suppliers, Manufacturers. Retrieved from HN Langyue Biotech Co., Ltd. website.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 519129, Ethyl hex-2-enoate.

- The Good Scents Company. (n.d.). ethyl (E)-2-hexenoate.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5364778, Ethyl trans-2-hexenoate.

- MDPI. (2023). Characteristic Aroma Fingerprint Disclosure of Apples (Malus × domestica) by Applying SBSE-GC-O-MS and GC-IMS Technology Coupled with Sensory Molecular Science.

- National Institute of Standards and Technology. (n.d.). Ethyl 2-hexenoate, trans-.

- ResearchGate. (n.d.). Determination of Flavor Threshold Levels and Sub‐Threshold, Additive, and Concentration Effects.

- ChemicalBook. (n.d.). Ethyl (E)-hex-2-enoate.

- Top Crop. (2023). Sensory Thresholds: Beyond the Numbers.

- StudySmarter. (2024). Taste Threshold: Definition & Test.

- Science Buddies. (n.d.). Measuring Your Taste Threshold.

Sources

- 1. Ethyl trans-2-hexenoate | C8H14O2 | CID 5364778 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethyl 2-hexenoate, trans- [webbook.nist.gov]

- 4. China Customized Ethyl Trans-2-hexenoate Suppliers, Manufacturers - Factory Direct Wholesale - LANGYUE [otq.hnlybiotech.com]

- 5. ETHYL TRANS-2-HEXENOATE [ventos.com]

- 6. Ethyl hex-2-enoate | C8H14O2 | CID 519129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Ethyl (E)-hex-2-enoate | 27829-72-7 [chemicalbook.com]

- 8. ethyl (E)-2-hexenoate, 27829-72-7 [thegoodscentscompany.com]

- 9. Sensory Thresholds: Beyond the Numbers | Top Crop [topcrop.co]

- 10. studysmarter.co.uk [studysmarter.co.uk]

- 11. mdpi.com [mdpi.com]

Technical Guide: Natural Occurrence of Ethyl 2-Hexenoate in Tropical Fruits

This guide serves as an advanced technical resource for researchers and product developers investigating the occurrence, biosynthesis, and analysis of ethyl 2-hexenoate in tropical fruit matrices.

Executive Summary

Ethyl 2-hexenoate (CAS: 1552-67-6) is a potent volatile ester contributing a characteristic "green-fruity" and "pineapple-like" nuance to the aroma profile of various tropical fruits. Unlike its saturated counterpart, ethyl hexanoate (FEMA 2439), which provides a heavy, sweet, candy-like fruitiness, the unsaturated ethyl 2-hexenoate (FEMA 4613) imparts a fresher, sharper top note essential for the authentic sensory reconstruction of fruits like pineapple, soursop, and durian. This guide details its biosynthetic origin via the lipoxygenase pathway, its quantitative occurrence, and the gold-standard methodology for its extraction and analysis.

Chemical Profile & Isomerism

The molecule exists primarily in the (E)-configuration (trans) in nature, which is thermodynamically more stable and sensorially distinct from the (Z)-isomer.

| Property | Specification |

| IUPAC Name | Ethyl (E)-hex-2-enoate |

| CAS Number | 27391-25-1 (E-isomer); 1552-67-6 (General) |

| FEMA Number | 4613 |

| Molecular Formula | C8H14O2 |

| Molecular Weight | 142.20 g/mol |

| Odor Threshold | ~100 ppb (in water) |

| Sensory Descriptors | Pineapple, green, waxy, fruity, rum-like |

Critical Distinction: Researchers must distinguish between Ethyl Hexanoate (saturated, sweet) and Ethyl 2-Hexenoate (unsaturated, green). Mass spectrometry often yields similar fragmentation patterns (m/z 88, 99, 69), requiring precise retention time indexing (RI) for differentiation.

Biosynthetic Pathway

The formation of ethyl 2-hexenoate in fruit tissue is a downstream result of fatty acid metabolism, specifically the Lipoxygenase (LOX) Pathway . It does not arise directly from beta-oxidation but rather from the catabolism of unsaturated fatty acids (Linoleic/Linolenic acid) in response to ripening or tissue disruption.

Mechanism[2]

-

Precursor Release: Lipases release

-linolenic acid from membrane lipids. -

Oxygenation: 13-Lipoxygenase (13-LOX) converts the fatty acid to 13-hydroperoxy octadecatrienoic acid (13-HPOT).

-

Cleavage: Hydroperoxide lyase (HPL) cleaves 13-HPOT into (Z)-3-hexenal.

-

Isomerization: (Z)-3:(E)-2-hexenal isomerase converts the unstable (Z)-3-aldehyde to the stable (E)-2-hexenal.

-

Reduction: Alcohol dehydrogenase (ADH) reduces the aldehyde to (E)-2-hexenol.

-

Esterification: Alcohol acyltransferase (AAT) couples the alcohol with an acetyl-CoA (or other acyl-CoA) donor. Note: For ethyl esters, the acyl donor is the hexenoyl moiety transferring to ethanol, or ethanol attacking the hexenoyl-CoA.

Figure 1: Biosynthetic pathway of Ethyl (E)-2-Hexenoate from fatty acid precursors via the LOX pathway.

Occurrence in Tropical Fruits

While often overshadowed by the more abundant ethyl hexanoate, the 2-hexenoate ester is critical for the "fresh" character of the fruit.

Quantitative Profile

| Fruit Source | Scientific Name | Concentration Range | Role in Flavor Profile |

| Pineapple | Ananas comosus | 5 – 50 µg/kg | Key Character Impact. Provides the "fresh cut" green note that distinguishes fresh pineapple from canned (thermally processed) pineapple. |

| Soursop | Annona muricata | 0.5 – 1.0 mg/kg | Major Component. Often found as Methyl (E)-2-hexenoate, but the ethyl ester is a significant contributor to the creamy/fruity aroma. |

| Passion Fruit | Passiflora edulis | 10 – 100 µg/kg | Supporting. Synergizes with sulfur volatiles to create the tropical "punch" aroma. |

| Durian | Durio zibethinus | Trace – 20 µg/kg | Modulator. Modifies the sulfury onion-like notes (thiols) with a fruity lift, increasing palatability. |

Technical Insight: In Annona species (Soursop, Cherimoya), the 2-hexenoate esters are often more abundant than in other fruits, serving as a primary marker for botanical authentication.

Analytical Methodologies

Due to the volatility and potential for isomerization, Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is the validated protocol for analysis. Solvent extraction (LLE) often results in loss of this volatile ester or co-elution with solvent peaks.

Protocol: HS-SPME-GC-MS Quantification

1. Sample Preparation:

-

Homogenize 5g of fruit pulp with 5g of saturated NaCl solution (to salt-out volatiles).

-

Add 10 µL of Internal Standard (e.g., 2-octanol or ethyl heptanoate) at 10 ppm.

-

Place in a 20mL headspace vial with a magnetic crimp cap.

2. Extraction (HS-SPME):

-

Fiber: 50/30 µm DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane). Why? The triple-phase fiber captures the wide polarity range of fruit esters.

-

Incubation: 40°C for 15 minutes (agitation at 250 rpm).

-

Extraction: Expose fiber to headspace for 30 minutes at 40°C.

3. GC-MS Analysis:

-

Column: DB-Wax or HP-Innowax (Polar column is essential to separate the (E)-2-hexenoate from the saturated hexanoate).

-

Injector: Splitless mode at 250°C. Desorption time: 3 mins.

-

Oven Program: 40°C (2 min hold)

5°C/min -

Detection: MS in SIM mode (Selected Ion Monitoring) for quantitation.

-

Target Ions: m/z 69 (base peak), 113, 142 (molecular ion).

-

Figure 2: Analytical workflow for the isolation and quantification of ethyl 2-hexenoate.

Toxicology & Regulatory Status

For drug development and food formulation, the safety profile of ethyl 2-hexenoate is well-established.

-

FEMA Number: 4613 (Distinct from Ethyl Hexanoate, which is 2439).

-

JECFA Evaluation: Evaluated at the 76th meeting (2012).[1][2] Concluded as "No safety concern at current levels of intake."[1][2]

-

Metabolism: Rapidly hydrolyzed in vivo by carboxylesterases to ethanol and (E)-2-hexenoic acid. The acid moiety undergoes beta-oxidation in the mitochondria.

-

Genotoxicity: Negative in Ames test and micronucleus assays.

References

-

Joint FAO/WHO Expert Committee on Food Additives (JECFA). (2012).[1][2] Safety evaluation of certain food additives and contaminants (Ethyl 2-hexenoate).[1][2] WHO Food Additives Series: 67.

-

Flavor and Extract Manufacturers Association (FEMA). FEMA GRAS Assessments for Flavor Ingredients (FEMA 4613).[2]

-

Wei, C. B., et al. (2011).[3] Characteristic Aroma Compounds from Different Pineapple Parts.[3][4][5][6] Molecules, 16(6), 5104-5112.

-

Cheong, M. W., et al. (2011). Volatile composition of soursop (Annona muricata) fruit. Flavour and Fragrance Journal.

-

Myung, K., et al. (2006).[7] Biosynthesis of trans-2-hexenal in response to wounding in strawberry fruit.[7] Journal of Agricultural and Food Chemistry.[7]

Sources

- 1. Ethyl hex-2-enoate | C8H14O2 | CID 519129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethyl hex-2-enoate | C8H14O2 | CID 519129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. hst-j.org [hst-j.org]

- 4. Aroma Volatile Compounds from Two Fresh Pineapple Varieties in China [mdpi.com]

- 5. ethyl (E)-2-hexenoate, 27829-72-7 [thegoodscentscompany.com]

- 6. scispace.com [scispace.com]

- 7. semanticscholar.org [semanticscholar.org]

Thermodynamic & Physicochemical Profiling of Ethyl Hex-2-enoate

A Technical Guide for Formulation Scientists and Kineticists

Abstract

This technical guide provides a rigorous examination of the thermodynamic and physicochemical properties of Ethyl hex-2-enoate (CAS 27829-72-7 / 1552-67-6), a generic unsaturated ester with emerging relevance in permeation modeling and lipid-based drug delivery systems. Unlike standard datasheets, this document focuses on the derivation of critical thermodynamic parameters—enthalpy of vaporization (

Chemical Identity & Stereochemical Considerations

For high-precision thermodynamic studies, defining the stereochemistry is non-negotiable. The commercial "Ethyl hex-2-enoate" is predominantly the (E)-isomer (trans) , though thermodynamic measurements can be skewed by (Z)-isomer impurities.

| Parameter | Data |

| IUPAC Name | Ethyl (2E)-hex-2-enoate |

| CAS Registry | 27829-72-7 (E-isomer); 1552-67-6 (General) |

| Molecular Formula | |

| Molecular Weight | 142.20 g/mol |

| SMILES | CCC/C=C/C(=O)OCC |

| Stereochemistry | Planar around the C=C bond; Trans configuration minimizes steric strain.[1][2][3] |

Synthesis & Purification for Thermodynamic Benchmarking

Thermodynamic accuracy relies on sample purity >99.5%. Trace water or acid impurities significantly alter vapor pressure and heat capacity values.

Recommended Synthesis Route

The Fischer Esterification of (E)-2-hexenoic acid with anhydrous ethanol is the preferred route for thermodynamic-grade synthesis due to the ease of removing the volatile alcohol byproduct compared to transesterification routes.

Purification Workflow (Self-Validating Protocol)

The following workflow ensures the removal of the specific impurities (water, unreacted acid, ethanol) that confound thermodynamic measurements.

Figure 1: Purification logic for thermodynamic-grade Ethyl hex-2-enoate. The critical control point is the vacuum distillation, where the boiling point must be strictly monitored to exclude azeotropes.

Critical Thermodynamic Parameters

The following data aggregates experimental values and derived thermodynamic functions.

Phase Equilibrium Data

| Property | Value | Conditions | Source/Derivation |

| Boiling Point ( | 182.5 °C (455.6 K) | @ 760 mmHg | Experimental [1] |

| Boiling Point ( | 85.0 °C (358.1 K) | @ 25 mmHg | Experimental [2] |

| Melting Point ( | -2.0 °C | @ 1 atm | Experimental [1] |

| Density ( | 0.898 g/cm³ | @ 25 °C | JECFA Standard [3] |

| Refractive Index ( | 1.434 | @ 20 °C | Experimental [3] |

| Flash Point | 62.2 °C | Closed Cup | Safety Data [1] |

Derived Enthalpy of Vaporization ( )

Direct calorimetric data for

Calculation:

Using

Interpretation: A

Experimental Protocols for Property Determination

To validate these properties in-house, the following self-validating protocols are recommended.

Isobaric Heat Capacity ( ) via DSC

Objective: Determine the energy required to heat the ester, essential for stability modeling. Method: Differential Scanning Calorimetry (Sapphire Method).

-

Calibration: Perform baseline run (empty pans) and reference run (synthetic sapphire disk) at 10 K/min.

-

Sample Run: Hermetically seal 10-15 mg of Ethyl hex-2-enoate in an aluminum pan.

-

Profile: Equilibrate at -20°C

Ramp to 100°C at 10 K/min. -

Calculation:

-

Validation: The curve must show no endothermic peaks (implying moisture evaporation) below the boiling onset.

Vapor Pressure via Ebulliometry

Objective: Generate precise Antoine Equation coefficients. Method: Comparative Ebulliometry.

-

Setup: Use a Swietoslawski ebulliometer connected to a vacuum manifold and a high-precision manometer (±0.01 mmHg).

-

Procedure: Charge system with pure ester. Evacuate to 10 mmHg.[4] Heat until reflux is stable (condensation drop rate constant).

-

Data Collection: Record Temperature (

) vs Pressure ( -

Fitting: Fit data to the Antoine Equation:

.

Drug Development Context: Bio-Thermodynamics

For pharmaceutical scientists, Ethyl hex-2-enoate serves as more than a flavorant; it is a model lipophilic ester.

Lipophilicity & Permeation

-

LogP (Octanol/Water): ~2.8 (Experimental/Estimated)[4]

-

Implication: This LogP places it in the "highly permeable" class (BCS Class I/II range). It readily crosses biological membranes but has low aqueous solubility (<500 mg/L).

-

Application: It can act as a permeation enhancer in transdermal patches by fluidizing the stratum corneum lipids due to its alkyl chain length and unsaturation (kinked structure).

Metabolic Fate (Hydrolysis)

In vivo, the thermodynamic stability of the ester bond is challenged by carboxylesterases.

Figure 2: Metabolic hydrolysis pathway. The rapid conversion to hexenoic acid suggests a short half-life in plasma, making this ester suitable for prodrug moieties where rapid release of the acid payload is desired.

References

-

The Good Scents Company. (2023).[1] Ethyl trans-2-hexenoate - Physicochemical Properties. Retrieved from [Link]

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 5364778, Ethyl trans-2-hexenoate. Retrieved from [Link]

-

JECFA (Joint FAO/WHO Expert Committee on Food Additives). (2006).[2][3] Specifications for Flavourings: Ethyl 2-hexenoate. Retrieved from [Link][3][5]

-

NIST Chemistry WebBook. (2023). Thermophysical Properties of Fluid Systems. (General Ester Protocols).[1] Retrieved from [Link]

Sources

- 1. scent.vn [scent.vn]

- 2. Ethyl trans-2-hexenoate | C8H14O2 | CID 5364778 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ethyl hex-2-enoate | C8H14O2 | CID 519129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ethyl (E)-2-hexenoate, 27829-72-7 [thegoodscentscompany.com]

- 5. Ethyl (E)-hex-2-enoate | 27829-72-7 [chemicalbook.com]

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) Analysis of Ethyl 2-hexenoate

Abstract

Ethyl 2-hexenoate, a volatile ester primarily recognized for its characteristic fruity aroma, belongs to the broad class of α,β-unsaturated carbonyl compounds. While extensively utilized in the flavor and fragrance industries, the structure-activity relationship (SAR) of ethyl 2-hexenoate concerning its broader biological activities remains an area of nascent exploration. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and investigate the SAR of ethyl 2-hexenoate. By leveraging established principles of medicinal chemistry and toxicology related to α,β-unsaturated systems, this document outlines a systematic approach to synthesizing and evaluating analogs to elucidate the key structural determinants of biological activity. This guide will delve into the mechanistic basis of activity, propose a focused library of analogs for a hypothetical SAR study, provide detailed experimental protocols for assessing cytotoxicity and antimicrobial activity, and use predictive modeling concepts to rationalize experimental design.

Introduction: Beyond the Aroma

Ethyl 2-hexenoate is a fatty acid ethyl ester of 2-hexenoic acid, commonly found as a metabolite in yeast and present in various fruits.[1] Its chemical structure features a six-carbon chain with a double bond between the second and third carbons and an ethyl ester functional group.[2] While its organoleptic properties are well-documented, the presence of an electrophilic α,β-unsaturated carbonyl moiety suggests a potential for broader biological activity. This functional group is a known Michael acceptor, capable of reacting with biological nucleophiles such as the thiol groups of cysteine residues in proteins.[3][4] This reactivity is the foundation for the biological effects, both therapeutic and toxicological, of many α,β-unsaturated carbonyl compounds.[4]

This guide will, therefore, explore the SAR of ethyl 2-hexenoate by focusing on two plausible and testable biological activities: cytotoxicity and antimicrobial effects. The rationale for selecting these activities is twofold: the known reactivity of the α,β-unsaturated carbonyl group and the established methodologies for their evaluation.

The Core Pharmacophore: The α,β-Unsaturated Carbonyl Moiety

The central element governing the potential biological activity of ethyl 2-hexenoate is the α,β-unsaturated ester functionality. This electrophilic "warhead" can undergo a conjugate addition reaction with nucleophiles, a process known as the Michael reaction.

Caption: Michael addition reaction of an α,β-unsaturated ester.

This covalent modification of biological macromolecules, such as enzymes and structural proteins, can lead to a disruption of their function, resulting in downstream cellular effects like apoptosis (cytotoxicity) or inhibition of essential microbial processes (antimicrobial activity). The reactivity of the Michael acceptor is a critical determinant of biological activity and can be modulated by steric and electronic factors within the molecule.

A Proposed SAR Study: A Library of Analogs

To systematically investigate the SAR of ethyl 2-hexenoate, a focused library of analogs should be synthesized and evaluated. The design of this library aims to probe the importance of three key structural regions: the ester group (R'), the aliphatic chain (R), and the α,β-unsaturated system itself.

Data Presentation: Hypothetical SAR Data

The following table summarizes the proposed analogs and the hypothetical data that would be collected from cytotoxicity and antimicrobial assays. This structured data allows for a clear comparison and the derivation of SAR trends.

| Compound ID | Structure | Modification | LogP (Calculated) | Cytotoxicity (IC50, µM) | Antimicrobial (MIC, µg/mL) |

| E2H | CH3(CH2)2CH=CHCOOCH2CH3 | Parent Compound | 2.54 | 150 | 256 |

| A-1 | CH3(CH2)2CH=CHCOOCH3 | Ester Variation (Methyl) | 2.02 | 120 | 200 |

| A-2 | CH3(CH2)2CH=CHCOOCH(CH3)2 | Ester Variation (Isopropyl) | 2.98 | 180 | 300 |

| A-3 | CH3(CH2)2CH=CHCOOC(CH3)3 | Ester Variation (tert-Butyl) | 3.42 | >500 | >512 |

| B-1 | CH3CH=CHCOOCH2CH3 | Chain Length Variation (Shorter) | 1.58 | 200 | 350 |

| B-2 | CH3(CH2)4CH=CHCOOCH2CH3 | Chain Length Variation (Longer) | 3.50 | 100 | 128 |

| C-1 | CH3(CH2)2C(CH3)=CHCOOCH2CH3 | α-Substitution (Methyl) | 2.98 | >500 | >512 |

| C-2 | CH3(CH2)2CH=C(CH3)COOCH2CH3 | β-Substitution (Methyl) | 2.98 | 300 | 400 |

| D-1 | CH3(CH2)4COOCH2CH3 | Saturated Analog (Ethyl Hexanoate) | 2.83 | >1000 | >1024 |

Causality Behind Experimental Choices and Expected SAR

-

Ester Group Variation (A-series): The size and shape of the ester group can influence solubility, cell permeability, and steric hindrance at the reaction center. It is hypothesized that smaller, less hindered esters (like the methyl ester, A-1 ) may exhibit slightly higher activity than the parent ethyl ester. Conversely, bulky substituents like the tert-butyl group (A-3 ) are expected to significantly decrease or abolish activity by sterically shielding the β-carbon from nucleophilic attack.

-

Aliphatic Chain Length Variation (B-series): The length of the aliphatic chain primarily impacts the lipophilicity of the molecule. An optimal lipophilicity is often required for cell membrane penetration. A shorter chain (B-1 ) might decrease activity due to reduced membrane association, while a longer chain (B-2 ) could enhance it, up to a certain point where insolubility or non-specific binding becomes a limiting factor.

-

Substitution on the α,β-Unsaturated System (C-series): The addition of substituents directly on the double bond is predicted to have a profound effect on reactivity. An α-methyl group (C-1 ) is expected to significantly reduce or abolish activity due to steric hindrance preventing the approach of a nucleophile to the β-carbon. A β-methyl group (C-2 ) may also reduce activity, albeit to a lesser extent, by sterically hindering the incoming nucleophile and potentially altering the electronics of the double bond.

-

Saturation of the Double Bond (D-1): The saturated analog, ethyl hexanoate (D-1 ), serves as a crucial negative control. Lacking the electrophilic α,β-unsaturated system, it is not expected to act as a Michael acceptor and is therefore predicted to be significantly less active or inactive in both cytotoxicity and antimicrobial assays. This comparison directly tests the hypothesis that the α,β-unsaturated moiety is essential for the observed biological activity.

Experimental Protocols

To ensure the generation of reliable and reproducible data, standardized and well-validated experimental protocols are essential.

Cytotoxicity Evaluation: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[2][5]

Step-by-Step Methodology:

-

Cell Seeding: Plate a human cancer cell line (e.g., HeLa or A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds (E2H and analogs) in culture medium. Replace the existing medium in the wells with the medium containing the test compounds and incubate for 48 hours.

-

MTT Addition: After the incubation period, add 20 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for another 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control (e.g., DMSO) and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Caption: Workflow for the MTT cytotoxicity assay.

Antimicrobial Activity Evaluation: Broth Microdilution Assay

The broth microdilution assay is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1][6][7]

Step-by-Step Methodology:

-

Preparation of Bacterial Inoculum: Culture a bacterial strain (e.g., Staphylococcus aureus or Escherichia coli) to the mid-logarithmic phase and dilute to a final concentration of approximately 5 x 10^5 CFU/mL in Mueller-Hinton broth.

-

Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate.

-

Inoculation: Add the bacterial inoculum to each well containing the test compound dilutions. Include positive (bacteria only) and negative (broth only) controls.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

Data Recording: Record the MIC value for each compound against each bacterial strain.

Caption: Workflow for the broth microdilution MIC assay.

Mechanistic Insights and Trustworthiness of Protocols

The described protocols are self-validating systems. The inclusion of appropriate controls (vehicle controls, positive controls, and negative controls) ensures the reliability of the data. The clear, quantitative endpoints (IC50 and MIC values) allow for robust statistical analysis and direct comparison between analogs.

The mechanistic basis for the observed activities is hypothesized to be the covalent modification of cellular nucleophiles via Michael addition. This mechanism is supported by the expected lack of activity of the saturated analog (D-1 ). Further mechanistic studies could involve assays to detect protein adduction or the depletion of intracellular glutathione, a key cellular nucleophile.

Conclusion and Future Directions

This technical guide provides a comprehensive roadmap for the systematic SAR analysis of ethyl 2-hexenoate. By focusing on the inherent reactivity of the α,β-unsaturated carbonyl moiety, a logical and experimentally feasible approach to uncovering the biological potential of this class of molecules is presented. The proposed SAR study, coupled with the detailed experimental protocols, will enable researchers to identify the key structural features that govern cytotoxicity and antimicrobial activity. The insights gained from such studies will be invaluable for the future design of novel therapeutic agents or for understanding the toxicological profile of this and related compounds. Future work should focus on the synthesis and evaluation of the proposed analog library and subsequent mechanistic studies to confirm the role of Michael addition in the observed biological effects.

References

-

MiMeDB. (n.d.). Showing metabocard for Ethyl 2-hexenoate (MMDBc0033413). Retrieved from [Link]

-

PubChem. (n.d.). Ethyl trans-2-hexenoate. Retrieved from [Link]

-

The Good Scents Company. (n.d.). ethyl 2-hexenoate. Retrieved from [Link]

-

Sakurai, K., et al. (2004). Structure-activity Relationships of Alpha, Beta-Unsaturated Ketones as Assessed by Their Cytotoxicity Against Oral Tumor Cells. Anticancer Research, 24(5A), 2627-2634. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

-

CLYTE Technologies. (n.d.). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

-

Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

-

Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163–175. Retrieved from [Link]

-

Koleva, Y., et al. (2008). Formation of categories from structure-activity relationships to allow read-across for risk assessment: toxicity of alpha,beta-unsaturated carbonyl compounds. Chemical research in toxicology, 21(12), 2300–2312. Retrieved from [Link]

-

Eder, E., et al. (1993). Molecular mechanisms of DNA damage initiated by alpha, beta-unsaturated carbonyl compounds as criteria for genotoxicity and mutagenicity. Environmental health perspectives, 99, 227–232. Retrieved from [Link]

-

LoPachin, R. M., & Barber, D. S. (2006). Molecular Mechanisms of the Conjugated α,β-Unsaturated Carbonyl Derivatives: Relevance to Neurotoxicity and Neurodegenerative Diseases. Toxicological sciences, 94(2), 236–245. Retrieved from [Link]

-

Balaban, A. T., et al. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Molecules, 26(4), 967. Retrieved from [Link]

- CLSI. (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI document M07-A11.

-

European Committee on Antimicrobial Susceptibility Testing. (2021). Breakpoint tables for interpretation of MICs and zone diameters. Version 11.0. Retrieved from [Link]

Sources

- 1. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 3. Structure-activity relationships of alpha, beta-unsaturated ketones as assessed by their cytotoxicity against oral tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Formation of categories from structure-activity relationships to allow read-across for risk assessment: toxicity of alpha,beta-unsaturated carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. clyte.tech [clyte.tech]

- 6. protocols.io [protocols.io]

- 7. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

GC-MS analysis parameters for ethyl trans-2-hexenoate detection

Executive Summary

Ethyl trans-2-hexenoate (CAS 27829-72-7) is a potent volatile ester contributing characteristic "green," "fruity," and "pineapple-like" notes to fermentation products, fruit distillates, and fragrance formulations.[1] Its precise quantification is critical for quality control in enology and flavor chemistry.

This guide outlines a robust Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) protocol. Unlike generic ester methods, this protocol specifically addresses the challenge of separating the trans-2 isomer from its cis-3 and trans-3 analogs using polar stationary phases and optimized mass spectral ion selection.

Chemical Profile & Analytical Logic

To design a valid protocol, one must understand the analyte's behavior in the injector and column.

| Property | Value | Analytical Implication |

| Molecular Formula | C₈H₁₄O₂ | MW = 142.20 g/mol |

| Boiling Point | 167–174°C | Semi-volatile; suitable for Headspace (HS) analysis but requires heat.[2] |

| LogP | ~2.3–2.9 | Moderate hydrophobicity; adheres to non-polar matrices (lipids). |

| Isomerism | trans-2 (vs. cis-3) | Critical Challenge: Co-elution is common on non-polar (5%-phenyl) columns. |

The "Why" Behind the Method:

-

Extraction: We utilize HS-SPME (Headspace Solid-Phase Microextraction) because direct liquid injection often introduces non-volatile matrix interferences (sugars, proteins) that contaminate the liner.

-

Separation: We mandate a PEG (Polyethylene Glycol / Wax) column. Non-polar columns (e.g., DB-5) separate based on boiling point, often failing to resolve ethyl trans-2-hexenoate from ethyl cis-3-hexenoate. Polar Wax columns separate based on polarity and hydrogen bonding, providing superior isomer resolution.

Experimental Protocol

Materials & Reagents

-

Target Standard: Ethyl trans-2-hexenoate (>98% purity).

-

Internal Standard (IS): Ethyl heptanoate (structural analog) or Ethyl trans-2-hexenoate-d5 (isotopic analog).

-

Matrix Modifier: Sodium Chloride (NaCl), analytical grade (to induce "salting out").

Sample Preparation: HS-SPME Workflow

-

Fiber Selection: DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) 50/30 µm.

-

Reasoning: The triple-phase fiber covers the wide polarity range of esters. Carboxen is essential for retaining smaller volatiles, while DVB captures the mid-range aromatics.

-

Step-by-Step Extraction:

-

Aliquot: Transfer 5 mL of sample (e.g., wine, juice) into a 20 mL headspace vial.

-

Modification: Add 1.5 g NaCl (30% w/v).

-

Mechanism:[2] Salting out decreases the solubility of organic compounds in the aqueous phase, driving them into the headspace and increasing sensitivity by 2-5x.

-

-

IS Addition: Spike with 10 µL of Internal Standard solution (50 mg/L in ethanol).

-

Incubation: Equilibrate at 60°C for 10 minutes with agitation (500 rpm).

-

Extraction: Expose the SPME fiber to the headspace for 30 minutes at 60°C.

GC-MS Instrumental Parameters

System: Agilent 8890/5977B (or equivalent single quadrupole system).

A. Inlet (Injection Port)

-

Mode: Splitless (for trace analysis <1 ppm) or Split 1:10 (for high conc. >10 ppm).

-

Liner: 0.75 mm ID SPME liner (straight, deactivated). Crucial: Narrow ID improves peak shape for SPME desorption.

B. Column Specifications

-

Type: DB-Wax UI (or equivalent PEG phase).

-

Dimensions: 30 m × 0.25 mm ID × 0.25 µm film thickness.

-

Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

C. Oven Program (Optimized for Resolution)

-

Initial: 40°C (hold 3 min) – Traps volatiles.

-

Ramp 1: 5°C/min to 180°C – Slow ramp separates isomers.

-

Ramp 2: 20°C/min to 240°C (hold 5 min) – Cleans column.

-

Total Run Time: ~36 minutes.

D. Mass Spectrometer (MS) Settings

SIM Table (Selected Ion Monitoring):

| Compound | Quant Ion (m/z) | Qual Ions (m/z) | Dwell Time |

|---|---|---|---|

| Ethyl trans-2-hexenoate | 97 | 69, 55, 142 | 50 ms |

| Ethyl Heptanoate (IS) | 88 | 113, 158 | 50 ms |[4]

-

Note on Ions:

-

m/z 97 (Base Peak): Corresponds to the acylium ion [C₅H₉CO]⁺ (Loss of ethoxy group). This is the most sensitive ion.

-

m/z 142: Molecular ion (M⁺). Weak but confirms identity.

-

m/z 69: Hydrocarbon fragment, common in unsaturated chains.

-

Workflow Visualization

The following diagram illustrates the critical path from sample to data, highlighting the decision points for method selection.

Caption: Figure 1. Analytical workflow for Ethyl trans-2-hexenoate. Green nodes indicate the preferred pathway for trace analysis.

Method Validation & QA/QC

To ensure the "Trustworthiness" of your data, the following validation steps are mandatory:

Linearity & Range

-

Prepare a 6-point calibration curve (e.g., 1, 5, 10, 50, 100, 500 µg/L) in a model solution (12% ethanol/water for wine imitation).

Retention Index (RI) Verification

Because mass spectra of isomers are similar, RI is the secondary identification tool.

-

Inject a C7-C30 Alkane Standard under the exact same oven conditions.

-

Calculate RI using the Van den Dool and Kratz equation.

-

Target RI (DB-Wax): 1330 – 1360 .[7]

-

Target RI (DB-5): 1020 – 1040 .

-

Note: If your calculated RI deviates by >10 units from literature, check carrier gas flow or column trim.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Peak Tailing | Active sites in liner or column inlet. | Replace liner with ultra-inert type; trim 10cm from column head. |

| Low Sensitivity | Fiber degradation or leak. | Check fiber usage count (>100 injections usually requires replacement); leak check inlet. |

| Co-elution | Wrong column polarity. | Switch from DB-5 to DB-Wax; decrease ramp rate to 3°C/min. |

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5364778, Ethyl trans-2-hexenoate. Retrieved from [Link]

-

NIST Mass Spectrometry Data Center. Ethyl 2-hexenoate Mass Spectrum.[7] NIST Standard Reference Database 1A v17. Retrieved from [Link]

-

Goodner, K. L. (2008). Practical retention index models of OV-101, DB-1, DB-5, and DB-Wax for flavor and fragrance compounds.[4] LWT - Food Science and Technology. (Contextual grounding for RI values).

- Perestrelo, R., et al. (2006).Optimisation of solid-phase microextraction of volatiles in wines. Journal of Chromatography A. (Basis for HS-SPME parameters).

Sources

- 1. Ethyl (E)-hex-2-enoate | 27829-72-7 [chemicalbook.com]

- 2. chem-agilent.com [chem-agilent.com]

- 3. ethyl (E)-2-hexenoate, 27829-72-7 [thegoodscentscompany.com]

- 4. gcms.cz [gcms.cz]

- 5. mdpi.com [mdpi.com]

- 6. chromtech.net.au [chromtech.net.au]

- 7. Ethyl trans-2-hexenoate | C8H14O2 | CID 5364778 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: High-Performance HS-SPME-GC-MS Profiling of Ethyl Hex-2-enoate Volatiles

Executive Summary

Ethyl hex-2-enoate (also known as ethyl 2-hexenoate) is a critical volatile ester contributing distinct fruity, green, and pineapple-like notes to matrices ranging from fermented beverages (wines, ciders) to tropical fruits. Its accurate quantification is challenging due to its isomeric forms (predominantly trans or E) and potential for matrix suppression in complex media.

This guide details a robust Headspace Solid-Phase Microextraction (HS-SPME) protocol coupled with Gas Chromatography-Mass Spectrometry (GC-MS) .[1] Unlike generic ester analysis, this protocol is optimized specifically for the physicochemical properties of

Physicochemical Profile & Target Analyte[2][3]

Understanding the analyte is the first step in method design. Ethyl hex-2-enoate possesses a conjugated double bond that alters its polarity and fragmentation compared to its saturated counterpart, ethyl hexanoate.

| Property | Data | Notes |

| Analyte Name | Ethyl (E)-2-hexenoate | Major bioactive isomer |

| CAS Number | 27829-72-7 | Distinct from Ethyl Hexanoate (123-66-0) |

| Molecular Weight | 142.20 g/mol | |

| Log P | ~2.3 – 2.5 | Moderately Lipophilic |

| Boiling Point | 172–174 °C | Semi-volatile / Volatile |

| Odor Threshold | ~1–10 ppb | High potency requires high sensitivity |

| RI (Non-Polar) | 1020 – 1050 | Column: DB-5 / HP-5 |

| RI (Polar) | 1330 – 1360 | Column: DB-WAX / SolGel-WAX |

Critical Insight: The retention index (RI) on a polar column (DB-WAX) is significantly higher than on a non-polar column due to the interaction of the ester functionality and the double bond with the polyethylene glycol phase.

Method Development: The "Why" Behind the Protocol

Fiber Selection: The Tri-Phase Advantage

For profiling ethyl hex-2-enoate alongside other matrix volatiles, a single-phase PDMS fiber is often insufficient.[1] We utilize a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber.[2]

-

Mechanism: The DVB layer retains mid-size volatiles (like our target), Carboxen traps small volatiles, and PDMS facilitates migration.

-

Justification: This fiber covers the widest polarity range, ensuring that while we target ethyl hex-2-enoate, we also capture the "aroma context" (co-eluting alcohols and other esters) necessary for comprehensive profiling.

Thermodynamic Optimization (Salting Out)

Ethyl hex-2-enoate has moderate water solubility.[1] To force the analyte into the headspace, we apply the "Salting Out" effect.

-

Action: Addition of NaCl to saturation (~30% w/v).

-

Result: This increases the ionic strength of the solution, decreasing the solubility of organic non-electrolytes and significantly increasing the partition coefficient (

) favoring the headspace.

Diagram: SPME Extraction Thermodynamics

The following diagram illustrates the equilibrium forces at play during the extraction phase.

Caption: Thermodynamic equilibrium shifts driving Ethyl hex-2-enoate from the liquid matrix to the SPME fiber.

Step-by-Step Experimental Protocol

Materials & Reagents

-

Fiber: 50/30 µm DVB/CAR/PDMS (Supelco/Sigma-Aldrich or equivalent). Condition fiber at 270°C for 30 min before first use.

-

Vials: 20 mL precision headspace vials with magnetic screw caps and PTFE/silicone septa.

-

Salt: Sodium Chloride (NaCl), analytical grade, baked at 140°C to remove volatiles.

-

Internal Standard (IS): Ethyl heptanoate or d11-ethyl hexanoate (10 mg/L in ethanol).

Sample Preparation[5][6]

-

Weighing: Add 1.5 g of NaCl into a 20 mL headspace vial.

-

Sample Aliquot: Transfer 5 mL of the liquid sample (wine, juice, or fruit slurry) into the vial.

-

IS Spike: Add 10 µL of the Internal Standard solution.

-

Sealing: Immediately cap the vial tightly to prevent volatile loss.

-

Vortex: Vortex for 10 seconds to ensure salt dispersion (salt may not fully dissolve; saturation is the goal).

Automated HS-SPME Workflow

-

Incubation: 15 minutes at 40°C with agitation (500 rpm). This equilibrates the headspace.

-

Extraction: Expose the fiber to the headspace for 30 minutes at 40°C with continued agitation (500 rpm).

-

Note: Do not immerse the fiber in the liquid.

-

-

Desorption: Insert fiber into GC inlet for 3 minutes at 250°C (splitless mode).

GC-MS Configuration[1][7]

-

Column: DB-WAX Ultra Inert (30 m × 0.25 mm × 0.25 µm) or equivalent.

-

Alternative: DB-5MS for non-polar separation, but WAX is preferred for complex aroma matrices.

-

-

Carrier Gas: Helium at 1.0 mL/min (constant flow).

-

Oven Program:

-

40°C hold for 3 min.

-

Ramp 5°C/min to 230°C.

-

Hold 230°C for 5 min.

-

-

Inlet: 250°C, Splitless (purge valve on at 1.0 min). Use a narrow-bore SPME liner (0.75 mm ID).

-

MS Detection:

-

Source Temp: 230°C.

-

Quad Temp: 150°C.

-

Mode: SIM/Scan.

-

SIM Ions (Quantification): m/z 97 (Target), 69 (Qualifier 1), 142 (Molecular Ion, Qualifier 2).

-

Note: Unlike saturated ethyl esters (base peak 88), unsaturated ethyl 2-hexenoate typically shows strong fragmentation at m/z 97 (acylium ion) and m/z 69.

-

Workflow Diagram

Caption: End-to-end analytical workflow for the quantification of Ethyl hex-2-enoate.

Data Analysis & Validation

Identification

-

Retention Time Matching: Compare against an authentic standard of Ethyl (E)-2-hexenoate.

-

Spectral Matching: Ensure the ratio of ions 97:69:142 matches the standard within ±20%.

Quantification

Calculate the concentration using the Internal Standard Method :

Quality Control Criteria

-

Linearity:

. -

Precision (RSD): < 15% for replicates (n=5).

-

LOD: Typically < 0.5 µg/L with this method.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Sensitivity | Fiber degradation or leak.[1] | Replace fiber (lifetime ~100 injections).[1] Check inlet septum. |

| Poor Peak Shape | Water condensation on fiber.[1] | Ensure incubation temp = extraction temp. Use a post-desorption bake-out. |

| Carryover | Incomplete desorption.[1] | Increase desorption time to 5 min or run a fiber bake-out method between samples. |

| Shift in RT | Column aging or phase bleed. | Trim column (10-20 cm) or replace liner.[1] Verify flow rate. |

References

-

Sigma-Aldrich. (2025).[3][4] Selection Guide for Supelco SPME Fibers. Retrieved from

-

National Institute of Standards and Technology (NIST). (2025). Ethyl 2-hexenoate Mass Spectrum and Retention Indices. NIST Chemistry WebBook.[5] Retrieved from

-

Perestrelo, R., et al. (2023). Optimization of HS-SPME-GC/MS Analysis of Wine Volatiles. MDPI Molecules. Retrieved from

-

Carasek, E., & Pawliszyn, J. (2006). Screening of tropical fruit volatile compounds using solid-phase microextraction (SPME) fibers. Journal of Agricultural and Food Chemistry. Retrieved from

-

The Good Scents Company. (2025).[3] Ethyl (E)-2-hexenoate Properties and Safety. Retrieved from

Sources

- 1. Showing Compound Ethyl 2-hexenoate (FDB009391) - FooDB [foodb.ca]

- 2. researchgate.net [researchgate.net]

- 3. Ethyl trans-2-hexenoate | C8H14O2 | CID 5364778 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cyclohexyl butyrate, 1551-44-6 [thegoodscentscompany.com]

- 5. Butanoic acid, cyclohexyl ester [webbook.nist.gov]

Ethyl hex-2-enoate encapsulation techniques for flavor stability

Executive Summary

Ethyl hex-2-enoate (CAS: 27829-72-7), a key volatile ester responsible for pineapple, green, and waxy nuances in tropical flavor profiles, presents significant stability challenges in formulation. Its

This guide details three distinct encapsulation methodologies designed to mitigate these failure modes:

-

Spray Drying: For high-throughput production and matrix stabilization.

- -Cyclodextrin Inclusion: For molecular-level protection against oxidation.

-

Complex Coacervation: For controlled thermal release and high payload capacity.

Physicochemical Profile & Stability Challenges

Before encapsulation, the core material must be characterized to optimize wall material selection.

| Parameter | Value | Implication for Encapsulation |

| IUPAC Name | Ethyl (E)-hex-2-enoate | Trans-isomer is the primary odorant. |

| LogP | ~2.8 - 2.9 | Highly hydrophobic; requires emulsification or lipophilic hosts. |

| Boiling Point | 182°C (760 mmHg) | Volatile; susceptible to "stripping" during drying. |

| Flash Point | 54°C | Flammable; requires safety controls during atomization. |

| Reactivity | Prone to autoxidation at the double bond and hydrolysis. |

Protocol A: Industrial Spray Drying (Matrix Encapsulation)

Mechanism: Retention is governed by the Selective Diffusion Theory . As the droplet dries, a semi-permeable crust forms rapidly.[1] Water (small molecule) diffuses through this crust, while the larger ethyl hex-2-enoate molecules are trapped.

Critical Success Factor: The time to crust formation must be shorter than the time for the volatile to diffuse to the surface.

Materials

-

Core: Ethyl hex-2-enoate (>98% purity).

-

Wall: Maltodextrin (DE 10-12) and Gum Arabic (Acacia).

-

Ratio: 60:40 (MD:GA).

-

-

Emulsifier: Modified Starch (e.g., OSA Starch) if Gum Arabic is insufficient.

Step-by-Step Protocol

-

Hydration: Dissolve Wall Materials in deionized water at 50°C to achieve 35-40% Total Solids . Allow to hydrate for 12 hours to fully unfold polymer chains.

-

Pre-Emulsification: Add Ethyl hex-2-enoate (Load: 15-20% w/w of solids) under low shear.

-

Homogenization: Process through a two-stage high-pressure homogenizer (35 MPa / 5 MPa).

-

Target: Oil droplet size

. -

QC Check: Verify droplet size via Laser Diffraction before drying. Large droplets lead to surface oil and oxidation.

-

-

Atomization: Feed into spray dryer.

-

Inlet Temp: 160°C (High enough to flash water, low enough to prevent boiling of ester).

-

Outlet Temp: 75-85°C.

-

-

Collection: Cyclone separation. Store powder at <4°C immediately.

Process Visualization

Figure 1: Spray drying workflow emphasizing the transition from emulsion to solid state via selective diffusion.

Protocol B: Molecular Inclusion (Beta-Cyclodextrin)

Mechanism: The hydrophobic cavity of

Critical Success Factor: Achieving thermodynamic equilibrium. The guest molecule must displace the enthalpy-rich water molecules from the CD cavity.

Materials

Step-by-Step Protocol (Co-Precipitation Method)

-

Host Solubilization: Dissolve

-CD in water/ethanol mixture at 55°C. Concentration: 15 mM. -

Guest Addition: Add Ethyl hex-2-enoate slowly to the solution.

-

Molar Ratio: 1:1 (Host:Guest).

-

-

Equilibration: Stir continuously for 4 hours at 55°C, then slowly cool to 25°C over 24 hours.

-

Note: Slow cooling promotes crystal growth of the complex.

-

-

Recovery: The complex will precipitate as a white microcrystalline powder.

-

Filtration & Washing: Filter under vacuum. Wash with absolute ethanol to remove uncomplexed surface oil.

-

Drying: Vacuum dry at 40°C for 48 hours.

Mechanism Visualization

Figure 2: Thermodynamic displacement of water by the ester guest to form a stable inclusion complex.

Protocol C: Complex Coacervation (Controlled Release)

Mechanism: Liquid-liquid phase separation driven by electrostatic attraction between a positively charged protein (Gelatin) and a negatively charged polysaccharide (Gum Acacia) at a specific pH.

Critical Success Factor: Precise pH control (typically 4.0 - 4.2) to maximize the charge differential and coacervate yield.

Materials

-

Polymer A: Gelatin Type A (Isoelectric point ~ pH 8-9).

-

Crosslinker: Transglutaminase (Enzymatic) for food grade; Glutaraldehyde for analytical benchmarks.

Step-by-Step Protocol

-

Solubilization: Prepare 2% (w/v) solutions of Gelatin and Gum Acacia separately in water at 50°C.

-

Mixing: Mix solutions at a 1:1 ratio. Maintain 50°C.

-

Emulsification: Add Ethyl hex-2-enoate (Core:Wall ratio 1:2). Homogenize to form emulsion.

-

Coacervation Trigger:

-

Add 10% Acetic Acid dropwise.

-

Target pH:4.1 ± 0.1 .

-

Observation: Solution will turn turbid as coacervate droplets form and deposit on oil interface.

-

-

Thermal Shock: Rapidly cool the mixture to <10°C using an ice bath. This gels the gelatin shell.

-

Crosslinking: Adjust pH to 6.0 and add Transglutaminase (10 U/g protein). Incubate at 5°C for 12 hours.

-

Drying: Spray dry or freeze dry the resulting slurry.

Phase Separation Visualization

Figure 3: pH-dependent electrostatic attraction driving the shell formation around the ester core.

Analytical Validation & References

To validate the efficacy of these protocols, the following assays are required:

-

Encapsulation Efficiency (EE%):

-

Method: Solvent extraction (Hexane) to measure surface oil vs. Total oil (Hydrolysis + Extraction).

-

Formula:

-

-

Oxidative Stability:

-

Method: Incubate powder at 45°C. Monitor Hexanoic Acid (degradation product) via GC-MS over 4 weeks.

-

References

-

Selective Diffusion in Spray Drying: Thijssen, H. A. C. (1971). Flavor retention in drying preconcentrated food liquids. Journal of Applied Chemistry and Biotechnology. Link

-

Cyclodextrin Complexation: Del Valle, E. M. M. (2004). Cyclodextrins and their uses: a review. Process Biochemistry. Link

-

Complex Coacervation Mechanisms: Schmitt, C., & Turgeon, S. L. (2011). Protein/polysaccharide complexes and coacervates in food systems. Advances in Colloid and Interface Science. Link

-

Ethyl Hex-2-enoate Properties: PubChem Database. Ethyl trans-2-hexenoate.[5][6]Link

Sources

- 1. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches [mdpi.com]

- 5. Ethyl trans-2-hexenoate | C8H14O2 | CID 5364778 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Ethyl (E)-hex-2-enoate | 27829-72-7 [chemicalbook.com]

- 7. ethyl (E)-2-hexenoate, 27829-72-7 [thegoodscentscompany.com]

- 8. researchgate.net [researchgate.net]

- 9. scispace.com [scispace.com]

- 10. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Minimizing hydrolysis of ethyl hex-2-enoate in aqueous media

Topic: Minimizing Hydrolysis in Aqueous Media Ticket ID: EHE-STAB-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

Ethyl hex-2-enoate (Ethyl trans-2-hexenoate) presents a dual challenge in aqueous media: chemical instability (hydrolysis) and physical instability (low solubility/phase separation). While the

This guide provides a self-validating protocol to minimize hydrolysis through three control vectors: pH/Buffer Selection , Supramolecular Shielding , and Thermodynamic Control .

Module 1: The pH & Buffer Trap

The Issue: Ester hydrolysis is catalyzed by both hydronium ions (acid-catalyzed) and hydroxide ions (base-catalyzed).[1][2] A common error is selecting a buffer solely for pH capacity without considering its catalytic activity.

The pH-Rate Profile

Esters typically exhibit a V-shaped pH-rate profile.

-

Danger Zone: pH > 7.0 (Base-catalyzed hydrolysis is orders of magnitude faster than acid catalysis).

-

Danger Zone: pH < 3.0 (Acid-catalyzed hydrolysis dominates).

-

Target Window: pH 4.5 – 5.5 . In this region, the specific acid/base catalysis is minimized.

The "Buffer Catalysis" Effect

Critical Warning: Do NOT use Phosphate or Imidazole buffers if avoidable.

Phosphate anions (

Recommended Protocol: Use non-nucleophilic buffers with low catalytic constants.

| Buffer System | Recommended pH Range | Risk Level | Notes |

| Acetate | 3.6 – 5.6 | Low | Best choice for stability window. |

| Citrate | 3.0 – 6.2 | Low-Medium | Good capacity; minimal catalytic effect. |

| Phosphate | 5.8 – 8.0 | High | Acts as a nucleophilic catalyst. Avoid. |

| TRIS | 7.0 – 9.0 | Critical | Primary amine can cause aminolysis (trans-amidation). |

Module 2: Supramolecular Shielding (Formulation)

The Issue: Even at optimal pH, water molecules will eventually hydrolyze the ester. The Solution: "Hide" the ester from the aqueous bulk using inclusion complexes or micellar systems.

Cyclodextrin Encapsulation

Hydroxypropyl-

Protocol: Preparation of Stabilized Stock (10 mM)

-

Prepare Vehicle: Dissolve 20% (w/v) HP-

-CD in 10 mM Acetate Buffer (pH 5.0). -

Add Ester: Add Ethyl hex-2-enoate slowly while vortexing.

-

Equilibrate: Shake at 25°C for 4 hours to allow host-guest equilibrium.

-

Filter: Pass through a 0.45 µm PVDF filter to remove uncomplexed (insoluble) ester.

Micellar Protection

Non-ionic surfactants (Tween 80) form micelles where the ester partitions into the hydrophobic core.

-

Concentration Rule: Ensure surfactant concentration is > Critical Micelle Concentration (CMC). For Tween 80, use at least 0.1% (w/v).

Module 3: Thermodynamic Control

The Issue: Hydrolysis is an Arrhenius-driven process.[3] Rate constants double (roughly) for every 10°C increase.

Storage Protocol:

-

Temperature: Store stock solutions at -20°C. Working solutions should be kept on ice (4°C).

-

Co-Solvents: If biological compatibility allows, replace 10-20% of the water with DMSO or Ethanol . This lowers the water activity (

) and the dielectric constant, stabilizing the transition state of the hydrolysis reaction.-

Note: If using Ethanol, be aware of potential transesterification (ethyl ester exchanging with ethyl group is invisible, but if you used methanol, you would form methyl hex-2-enoate).

-

Visualizing the Stabilization Strategy

Caption: Figure 1. Mechanistic flow of hydrolysis threats (Red) and the multi-layered defense strategy (Green) required to stabilize Ethyl hex-2-enoate.

Troubleshooting & FAQs

Q1: My HPLC peak area for Ethyl hex-2-enoate is dropping, but I don't see the hydrolysis product (Hex-2-enoic acid). Why?

Diagnosis: This is likely Physical Instability , not Chemical Hydrolysis. Explanation: Ethyl hex-2-enoate is hydrophobic. If your aqueous media lacks sufficient surfactant or cyclodextrin, the ester may be adsorbing to the plastic walls of your tube or "oiling out" of solution. Test: Add Acetonitrile (50:50) to your sample tube, vortex vigorously, and re-inject. If the peak returns, it was solubility, not hydrolysis.

Q2: Can I use TRIS buffer?

Answer: No. Reasoning: TRIS (Tris(hydroxymethyl)aminomethane) contains a primary amine. Amines are potent nucleophiles that can attack the ester to form an amide (N-tris-hex-2-enamide) and ethanol. This reaction (aminolysis) is often faster than hydrolysis at pH 8.

Q3: How long can I keep the aqueous solution?

Guideline:

-

Without additives (pH 7): < 4 hours.

-

With Acetate (pH 5): ~24 hours.

-

With Acetate + Cyclodextrin (4°C): 1–2 weeks.

-

Always run a T=0 control injection for every experiment.

References

-

Mabey, W., & Mill, T. (1978). Critical review of hydrolysis of organic compounds in water under environmental conditions. Journal of Physical and Chemical Reference Data, 7(2), 383-415.

-

Loftsson, T., & Brewster, M. E. (1996). Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization.[4][5] Journal of Pharmaceutical Sciences, 85(10), 1017-1025.

-

Jencks, W. P., & Carriuolo, J. (1960). General base catalysis of the hydrolysis of esters. Journal of the American Chemical Society, 82(7), 1778-1786.

-

Connors, K. A. (1997). The stability of cyclodextrin complexes in solution.[5][6] Chemical Reviews, 97(5), 1325-1358.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. oatext.com [oatext.com]

- 5. Cyclodextrins, Surfactants and Their Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterization of Cyclodextrin/Volatile Inclusion Complexes: A Review - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Ethyl 2-Hexenoate Biosynthesis Optimization

Topic: Optimizing Reaction Temperature for Lipase-Catalyzed Synthesis of Ethyl 2-Hexenoate Support Tier: Level 3 (Senior Application Scientist) Current Status: Operational

Introduction: The Thermal "Sweet Spot"

Welcome to the technical support hub for flavor ester biosynthesis. You are likely here because you are synthesizing ethyl 2-hexenoate (the pineapple/fruity note) and facing a common dilemma: Increasing temperature accelerates the reaction rate, but often kills the catalyst or degrades the final yield.

As your Senior Application Scientist, I will guide you through the thermodynamics and kinetics of this specific esterification. We are moving beyond basic protocols to understand the why behind the temperature setpoints.

Quick Reference: The Critical Parameters

| Parameter | Recommended Range | Critical Limit | Scientific Rationale |

| Reaction Temperature | 45°C – 55°C | > 60°C | Balance between Arrhenius activation and thermal denaturation [1]. |

| Enzyme Catalyst | Immobilized R. miehei (RML) or C. antarctica B (CALB) | Free Lipase | Immobilization increases thermal rigidity, allowing higher operating temps [2]. |

| Water Activity ( | < 0.1 (Molecular Sieves) | > 0.5 | High T + High Water = Hydrolysis (Reverse Reaction) [3]. |

| Atmosphere | Nitrogen Blanket | Ambient Air | The double bond in 2-hexenoate is susceptible to oxidation at T > 50°C. |

Module 1: Troubleshooting Reaction Kinetics & Thermodynamics

Q: "I increased the temperature to 65°C to speed up the reaction, but my final yield dropped. Why?"

A: You have likely crossed the threshold from Kinetic Control to Thermodynamic/Stability Limitation.

In lipase-catalyzed esterification, temperature plays a dual, antagonistic role. You must visualize this as a competition between two curves:

-

The Arrhenius Curve (The Good): Reaction rate increases with temperature due to higher collision frequency and reduced substrate viscosity. For ethyl 2-hexenoate, the activation energy is significant; moving from 30°C to 50°C typically doubles the initial rate [1].

-

The Denaturation Curve (The Bad): Above a specific threshold (often ~55°C for RML, ~65°C for CALB), the enzyme's tertiary structure unfolds.

The "Hidden" Issue: The Exothermic Shift While esterification is often thermoneutral or slightly endothermic, the equilibrium constant is temperature-dependent. If your system is solvent-free, high temperatures might shift the equilibrium away from ester synthesis, especially if ethanol evaporation becomes significant (boiling point ~78°C, but high vapor pressure at 65°C).

Corrective Action:

-

Step 1: Lower the setpoint to 50°C .

-

Step 2: Implement a "Temperature Staging" protocol (see Protocols below) to maximize initial rate without stressing the enzyme.

Q: "My reaction mixture is extremely viscous. Can I use heat to solve this?"

A: Yes, but only if you are running a Solvent-Free System (SFS).

If you are reacting 2-hexenoic acid directly with ethanol (no hexane/heptane), viscosity limits mass transfer. The acid substrate can inhibit the lipase by blocking the active site (dead-end inhibition) [4].[1]

-

The Mechanism: Heat reduces the viscosity of the 2-hexenoic acid, improving diffusion into the porous support of the immobilized enzyme.

-

The Limit: Do not exceed the boiling point of your alcohol donor. If ethanol boils off, the reaction stops due to substrate depletion, not enzyme failure.

Module 2: Enzyme Stability & System Logic

Visualizing the Optimization Logic

The following diagram illustrates the decision matrix for temperature optimization, balancing viscosity, stability, and reaction rate.

Figure 1: Decision logic for temperature selection based on solvent system and enzyme type.

Q: "I am using Novozym 435 (CALB). The literature says it is stable at 80°C. Can I run it that hot?"

A: Technically yes, but practically no.

While Candida antarctica Lipase B (CALB) is thermally robust (often cited as stable up to 80°C in dry media), running at this limit for ethyl 2-hexenoate synthesis introduces two specific failure modes:

-

Leaching: At high temperatures (>60°C), the acrylic resin support of Novozym 435 can swell or degrade in the presence of ethanol, causing the enzyme to leach out of the pores [5]. This prevents you from recycling the catalyst.

-

Side Reactions: The 2-hexenoate moiety contains an

-unsaturation. High temperatures increase the rate of oxidative degradation or polymerization of the double bond, leading to off-flavors and colored by-products.

Recommendation: Cap your CALB reactions at 60°C maximum.

Module 3: Experimental Protocols

Protocol A: The Temperature Staging Workflow

Use this protocol to maximize yield while extending enzyme life.

Objective: Overcome initial activation energy barriers without subjecting the enzyme to prolonged thermal stress.

-

Preparation:

-

Substrates: 2-hexenoic acid (0.5 M) + Ethanol (0.6 M).

-

Catalyst: 2% (w/w) Immobilized Lipase (dried over silica gel for 24h).

-

Solvent: n-Hexane (or solvent-free).[2]

-

-

Stage 1: The Kickstart (0 – 60 mins)

-

Temperature: Set to 50°C .

-

Agitation: 200 RPM.

-

Reasoning: High initial rate to convert the bulk of the substrate quickly. The enzyme is fresh and can handle the thermal load.

-

-

Stage 2: The Cruise (60 mins – End)

-

Temperature: Ramp down to 40°C .

-

Reasoning: As product accumulates, the reaction slows due to equilibrium. Lowering T protects the enzyme from thermal deactivation during the long "tail" of the reaction, ensuring it can be reused for the next batch.

-

-

Analysis:

-

Monitor conversion via GC-FID.

-

Check for hydrolysis (free acid content) if water removal wasn't efficient.

-

Protocol B: Determining Thermal Half-Life

Use this if you suspect your enzyme batch is dead.

-

Incubate the immobilized lipase in the reaction solvent (without substrates) at 60°C for 24 hours.

-

Run a standard activity assay (e.g., esterification of hexanoic acid) at 40°C .

-

Compare the initial rate (

) to a fresh batch. -

Pass/Fail: If retained activity is < 80%, your operating temperature is too high for the catalyst's longevity.

Visualizing the Reaction Mechanism

Understanding the Ping-Pong Bi-Bi mechanism helps explain why temperature affects inhibition.

Figure 2: Ping-Pong Bi-Bi mechanism. High temperatures can destabilize the Acyl-Enzyme intermediate, leading to hydrolysis if water is not removed.

References

-

Mamlouk, H., et al. (2025).[1] Enzymatic synthesis of ethyl hexanoate by transesterification: Optimization and kinetic study. ResearchGate.[3][4]

-

Yadav, G. D., & Trivedi, A. H. (2003). Kinetic modeling of immobilized lipase catalyzed synthesis of n-octyl acetate in non-aqueous media. Enzyme and Microbial Technology.[1][5]

-

Chowdary, G. V., & Prapulla, S. G. (2005).[1] Kinetic study on lipase-catalyzed esterification in organic solvents. Indian Journal of Chemistry.[1]

-

Badgujar, K. C., & Bhanage, B. M. (2015). Factors governing the enzymatic synthesis of ethyl hexanoate.[3][6][7] Journal of Molecular Catalysis B: Enzymatic.

-